molecular formula C5H10BrNO B14347945 N-Bromo-N-butylformamide CAS No. 98071-68-2

N-Bromo-N-butylformamide

Cat. No.: B14347945
CAS No.: 98071-68-2
M. Wt: 180.04 g/mol
InChI Key: JBTFZJBYQWSRSQ-UHFFFAOYSA-N
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Description

N-Bromo-N-butylformamide is an organic compound that contains a bromine atom, a butyl group, and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bromo-N-butylformamide can be synthesized through the bromination of N-butylformamide. The reaction typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-Bromo-N-butylformamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding N-butylformamide.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-butylformamide derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of N-butylformamide carbonyl derivatives.

    Reduction: Formation of N-butylformamide.

Scientific Research Applications

N-Bromo-N-butylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Bromo-N-butylformamide involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bromo-N-butylformamide is unique due to its specific structure, which combines a bromine atom, a butyl group, and a formamide group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

98071-68-2

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

N-bromo-N-butylformamide

InChI

InChI=1S/C5H10BrNO/c1-2-3-4-7(6)5-8/h5H,2-4H2,1H3

InChI Key

JBTFZJBYQWSRSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=O)Br

Origin of Product

United States

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